Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-
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Overview
Description
Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- is a complex organic compound with the molecular formula C18H20FN3OS2 and a molecular weight of 377.499 g/mol . This compound is characterized by its unique structure, which includes a thieno[2,3-D]pyrimidine ring system substituted with ethyl and dimethyl groups, and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[2,3-D]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Ethyl and Dimethyl Substituents: Alkylation reactions are used to introduce the ethyl and dimethyl groups onto the thieno[2,3-D]pyrimidine core.
Attachment of the Acetamide Moiety: This is achieved through nucleophilic substitution reactions, where the acetamide group is introduced.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halides (e.g., NaCl, KBr) and acids (e.g., HCl, H2SO4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Acetamide,2-chloro-N-(3-cyano-4,6-dihydro-4,4,6,6-tetramethylthieno[2,3-c]furan-2-yl)
- Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(3-fluorophenyl)
Uniqueness
Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- is unique due to its specific substitution pattern and the presence of both thieno[2,3-D]pyrimidine and acetamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H15N3OS2 |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C12H15N3OS2/c1-4-8-6(2)18-12-10(8)11(14-7(3)15-12)17-5-9(13)16/h4-5H2,1-3H3,(H2,13,16) |
InChI Key |
HRYALDDVEIEJGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)N)C |
Origin of Product |
United States |
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